molecular formula C10H10ClF3N2S B5823802 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea

Cat. No. B5823802
M. Wt: 282.71 g/mol
InChI Key: NNEFNYGWERKTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea, commonly known as EFU, is a chemical compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 261.73 g/mol. EFU has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

EFU exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide. EFU has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EFU has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage in various tissues. EFU has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EFU has several advantages as a research tool. It is relatively easy to synthesize and has high stability. EFU is also highly soluble in organic solvents, which makes it easy to use in experiments. However, EFU has some limitations as well. It has low water solubility, which limits its use in aqueous-based experiments. EFU is also highly reactive with some functional groups, which can make it difficult to use in certain experiments.

Future Directions

EFU has several potential future directions for research. One potential direction is the development of EFU-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of EFU as a tool for studying the role of inflammation in various diseases. EFU could also be used in the development of new anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the potential applications of EFU in various fields.

Synthesis Methods

EFU can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thioacetamide in the presence of a catalyst. The resulting intermediate is then reacted with ethyl iodide to produce EFU. This synthesis method has been optimized to produce high yields of EFU with high purity.

Scientific Research Applications

EFU has been extensively used in scientific research due to its unique properties. It has been found to have potent anti-inflammatory, anti-cancer, and anti-bacterial properties. EFU has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2S/c1-2-15-9(17)16-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEFNYGWERKTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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